molecular formula C15H16N4O2 B12716994 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- CAS No. 132560-11-3

1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)-

Cat. No.: B12716994
CAS No.: 132560-11-3
M. Wt: 284.31 g/mol
InChI Key: ZGSALMCPKUIHQN-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system with various substituents, including dimethyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves several steps. One common method includes the reaction of appropriate purine precursors with specific reagents under controlled conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base, followed by refluxing the mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine (I2)

    Reducing Agents: Sodium dithionite (Na2S2O4)

    Solvents: Dimethylformamide (DMF), ethanol (EtOH)

    Bases: Potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized purine derivatives, while substitution reactions can introduce various alkyl groups into the purine ring.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethyl group, in particular, may contribute to its unique interactions with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

132560-11-3

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1,8-dimethyl-3-(2-phenylethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C15H16N4O2/c1-10-16-12-13(17-10)19(15(21)18(2)14(12)20)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,17)

InChI Key

ZGSALMCPKUIHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C

Origin of Product

United States

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